

In-Depth Technical Guide: 6-Hydroxyhexyl 4-methylbenzenesulfonate

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Compound of Interest

Compound Name: 6-Hydroxyhexyl 4-methylbenzenesulfonate

Cat. No.: B7800567

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CAS Number: 75351-33-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Hydroxyhexyl 4-methylbenzenesulfonate**, a bifunctional molecule utilized as a versatile linker in chemical synthesis. This document details its chemical properties, a detailed experimental protocol for its synthesis, and expected analytical data for its characterization.

Core Chemical and Physical Data

6-Hydroxyhexyl 4-methylbenzenesulfonate, also known as 6-(tosyloxy)hexan-1-ol, is a valuable intermediate possessing both a hydroxyl group and a tosylate ester. The hydroxyl moiety allows for further chemical modification, while the tosyl group serves as an excellent leaving group in nucleophilic substitution reactions. This dual functionality makes it a useful building block in the synthesis of more complex molecules, including in the development of Proteolysis Targeting Chimeras (PROTACs) and other applications in drug discovery and materials science.^[1]

Property	Value	Source
CAS Number	75351-33-6	[1][2][3]
Molecular Formula	C ₁₃ H ₂₀ O ₄ S	[2][3]
Molecular Weight	272.36 g/mol	[2][4][5]
IUPAC Name	6-hydroxyhexyl 4-methylbenzenesulfonate	[2]
Synonyms	6-(tosyloxy)hexan-1-ol, 1,6-Hexanediol, mono(4-methylbenzenesulfonate)	[2][3]
Appearance	Expected to be a colorless to pale yellow oil or solid	General knowledge
Solubility	Soluble in most organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water.	General knowledge

Synthesis of 6-Hydroxyhexyl 4-methylbenzenesulfonate

The synthesis of **6-Hydroxyhexyl 4-methylbenzenesulfonate** is typically achieved through the selective monosulfonylation of 1,6-hexanediol with p-toluenesulfonyl chloride (TsCl). The reaction is generally performed in the presence of a base to neutralize the hydrochloric acid byproduct. Pyridine is a common choice as it can also act as the solvent. The use of a stoichiometric amount of the diol relative to the tosylating agent favors the formation of the mono-substituted product.

Experimental Protocol

This protocol is based on general procedures for the tosylation of alcohols.

Materials:

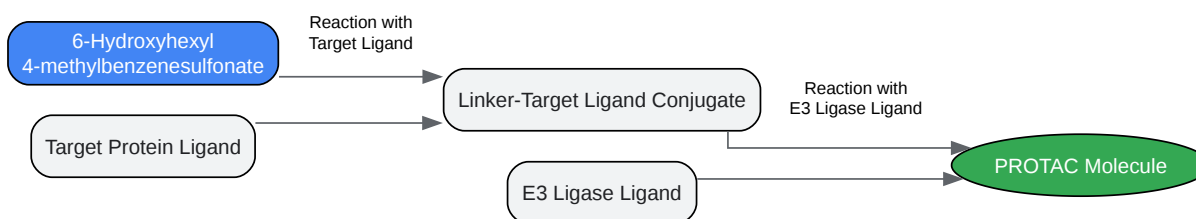
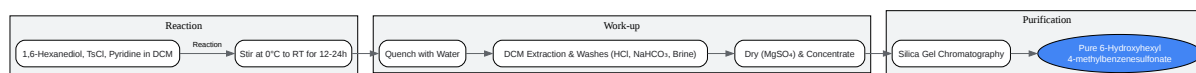
- 1,6-Hexanediol
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine (anhydrous)
- Dichloromethane (DCM, anhydrous)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ethyl acetate and hexane for elution

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,6-hexanediol (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
- **Addition of Reagents:** To the cooled solution, add anhydrous pyridine (1.2 equivalents). Slowly add a solution of p-toluenesulfonyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise over 30-60 minutes, maintaining the temperature at 0 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Work-up:**
 - Quench the reaction by the slow addition of water.

- Transfer the mixture to a separatory funnel and dilute with dichloromethane.
- Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure **6-Hydroxyhexyl 4-methylbenzenesulfonate**.

Synthesis Workflow Diagram



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